molecular formula C16H17BrO B7869924 (4-Bromophenyl)(mesityl)methanol CAS No. 29334-21-2

(4-Bromophenyl)(mesityl)methanol

Cat. No.: B7869924
CAS No.: 29334-21-2
M. Wt: 305.21 g/mol
InChI Key: UPCDEXFOAQKHBK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(mesityl)methanol: is an organic compound with the molecular formula C₁₃H₁₀Br₂O . It consists of a bromophenyl group attached to a mesityl group through a methanol moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of (Mesityl)methanol: The compound can be synthesized by the bromination of (mesityl)methanol using bromine in the presence of a suitable catalyst such as iron(III) bromide.

  • Grignard Reaction:

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

(4-Bromophenyl)(mesityl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form this compound derivatives, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives using nucleophiles such as sodium iodide or potassium fluoride.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and reflux conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Sodium iodide, potassium fluoride, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Iodides, fluorides.

Scientific Research Applications

(4-Bromophenyl)(mesityl)methanol: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

(4-Bromophenyl)(mesityl)methanol: can be compared with other similar compounds, such as bis(4-bromophenyl)methanol and 4-bromophenethyl alcohol . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the bromophenyl and mesityl groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • Bis(4-bromophenyl)methanol

  • 4-bromophenethyl alcohol

  • 4-bromophenylmethanol

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Properties

IUPAC Name

(4-bromophenyl)-(2,4,6-trimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(17)7-5-13/h4-9,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCDEXFOAQKHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238210
Record name α-(4-Bromophenyl)-2,4,6-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-21-2
Record name α-(4-Bromophenyl)-2,4,6-trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Bromophenyl)-2,4,6-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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